molecular formula C18H26N2O3 B7185326 N-[3-(azepan-1-yl)-3-oxopropyl]-4-methoxy-2-methylbenzamide

N-[3-(azepan-1-yl)-3-oxopropyl]-4-methoxy-2-methylbenzamide

Cat. No.: B7185326
M. Wt: 318.4 g/mol
InChI Key: BDXZCOBTAJMHBA-UHFFFAOYSA-N
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Description

N-[3-(azepan-1-yl)-3-oxopropyl]-4-methoxy-2-methylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

N-[3-(azepan-1-yl)-3-oxopropyl]-4-methoxy-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-14-13-15(23-2)7-8-16(14)18(22)19-10-9-17(21)20-11-5-3-4-6-12-20/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXZCOBTAJMHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)NCCC(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azepan-1-yl)-3-oxopropyl]-4-methoxy-2-methylbenzamide typically involves multiple stepsThe final step involves the coupling of this intermediate with 4-methoxy-2-methylbenzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(azepan-1-yl)-3-oxopropyl]-4-methoxy-2-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

N-[3-(azepan-1-yl)-3-oxopropyl]-4-methoxy-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(azepan-1-yl)-3-oxopropyl]-4-methoxy-2-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibition or activation. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(azepan-1-yl)-3-oxopropyl]-2-chlorobenzamide
  • N-[3-(azepan-1-yl)-3-oxopropyl]acetamide
  • N-[1-[3-(azepan-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide

Uniqueness

N-[3-(azepan-1-yl)-3-oxopropyl]-4-methoxy-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

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